

2-Bromo-4-chloropyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chloropyridin-3-amine

Cat. No.: B1290170

[Get Quote](#)

Technical Guide: 2-Bromo-4-chloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine group ortho to a bromine atom and a chlorine atom at the 4-position, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and its application in cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties

The key quantitative data for **2-Bromo-4-chloropyridin-3-amine** are summarized in the table below.

| Property | Value | Reference |
|--------------------|--|-----------|
| Molecular Formula | C ₅ H ₄ BrClN ₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Physical Form | Powder/Solid | |
| Storage Conditions | 4°C, protect from light | [1] |
| SMILES | <chem>NC1=C(Cl)C=CN=C1Br</chem> | [1] |
| InChI Key | BZXFKYRDEFEPG- UHFFFAOYSA-N | |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-chloropyridin-3-amine** is not readily available in public literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as the bromination of aminopyridines. A representative protocol would likely involve the bromination of 2-amino-4-chloropyridine.

Representative Synthetic Protocol: Bromination of 2-amino-4-chloropyridine

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

- 2-amino-4-chloropyridine
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH₂Cl₂)
- 1M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.
- **Bromination:** Slowly add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C .
- **Reaction Monitoring:** Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding water.
 - Separate the organic layer. Wash the organic layer sequentially with 1M HCl , saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 .
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Bromo-4-chloropyridin-3-amine is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the

formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The bromine atom at the 2-position is the primary site for this reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of **2-Bromo-4-chloropyridin-3-amine** with a generic arylboronic acid.

Materials:

- **2-Bromo-4-chloropyridin-3-amine** (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask, add **2-Bromo-4-chloropyridin-3-amine**, the arylboronic acid, the base, and the palladium catalyst.
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS.

- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
 - Wash the filtrate with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [2-Bromo-4-chloropyridin-3-amine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1290170#2-bromo-4-chloropyridin-3-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com